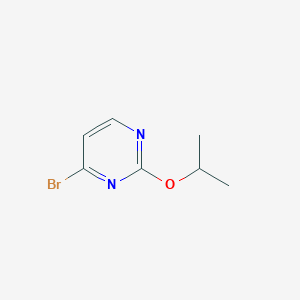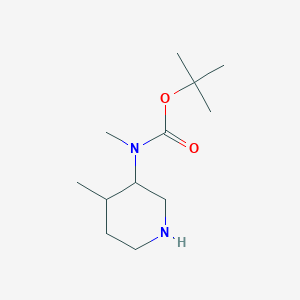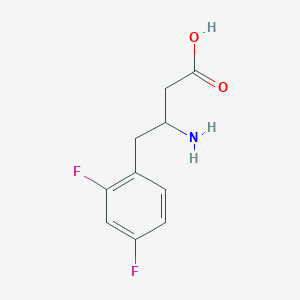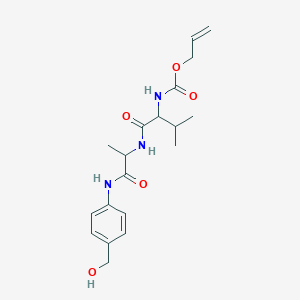
2,5,7,10-Tetraazaundecanedioic acid, 3,9-dimethyl-6-thioxo-,1,11-bis(1,1-dimethylethyl) ester, (3S,9S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse de l'acide 2,5,7,10-tétraazaundécanedioïque, 3,9-diméthyl-6-thioxo-,1,11-bis(1,1-diméthyléthyl) ester, (3S,9S)- implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend la réaction d'amines appropriées avec des composés thiocarbonyle dans des conditions contrôlées pour former le dérivé d'acide tétraazaundécanedioïque souhaité. Les méthodes de production industrielle peuvent impliquer des conditions réactionnelles optimisées, telles que le contrôle de la température, la sélection du solvant et les techniques de purification, pour atteindre des rendements élevés et la pureté .
Analyse Des Réactions Chimiques
Ce composé subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé à l'aide d'agents oxydants forts, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe thioxo en thiol ou en d'autres formes réduites.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où les groupes esters peuvent être remplacés par d'autres nucléophiles. Les réactifs courants utilisés dans ces réactions comprennent le peroxyde d'hydrogène pour l'oxydation, l'hydrure de lithium et d'aluminium pour la réduction et les halogénoalcanes pour la substitution.
Applications de la recherche scientifique
L'acide 2,5,7,10-tétraazaundécanedioïque, 3,9-diméthyl-6-thioxo-,1,11-bis(1,1-diméthyléthyl) ester, (3S,9S)- a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : La structure unique du composé en fait un candidat pour l'étude des interactions enzymatiques et de la liaison des protéines.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de ce composé implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. La présence de plusieurs atomes d'azote et le groupe thioxo lui permettent de former des liaisons hydrogène et d'autres interactions avec les molécules biologiques, influençant ainsi leur activité et leur fonction. Les voies impliquées peuvent inclure l'inhibition ou l'activation d'enzymes spécifiques, la modulation de l'activité des récepteurs et la modification des processus cellulaires .
Applications De Recherche Scientifique
2,5,7,10-Tetraazaundecanedioic acid, 3,9-dimethyl-6-thioxo-,1,11-bis(1,1-dimethylethyl) ester, (3S,9S)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple nitrogen atoms and the thioxo group allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular processes .
Comparaison Avec Des Composés Similaires
Les composés similaires à l'acide 2,5,7,10-tétraazaundécanedioïque, 3,9-diméthyl-6-thioxo-,1,11-bis(1,1-diméthyléthyl) ester, (3S,9S)- incluent d'autres dérivés d'acide tétraazaundécanedioïque avec différents substituants. Ces composés partagent des caractéristiques structurales similaires mais diffèrent dans leur comportement chimique et leurs applications. L'unicité du composé réside dans ses substituants spécifiques, qui confèrent des propriétés et une réactivité distinctes par rapport aux autres dérivés .
Propriétés
Formule moléculaire |
C17H34N4O4S |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
tert-butyl N-[1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propylcarbamothioylamino]propan-2-yl]carbamate |
InChI |
InChI=1S/C17H34N4O4S/c1-11(20-14(22)24-16(3,4)5)9-18-13(26)19-10-12(2)21-15(23)25-17(6,7)8/h11-12H,9-10H2,1-8H3,(H,20,22)(H,21,23)(H2,18,19,26) |
Clé InChI |
MJXXKNCBBHKRKS-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC(=S)NCC(C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-Methoxybenzyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12303114.png)

![[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] 2,4-dimethylpiperazine-1-carboxylate;hydrochloride](/img/structure/B12303127.png)





![[11-Ethyl-8,16,18-trihydroxy-13-(hydroxymethyl)-6-methoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12303170.png)
![2-([1,1'-Biphenyl]-2-yl)propanoic acid](/img/structure/B12303178.png)
![rac-(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)piperidine-2-carboxylic acid, cis](/img/structure/B12303183.png)

